

In-Depth Technical Guide: 2,3-Dihydrospiro[indene-1,4'-piperidine]

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydrospiro[indene-1,4'-piperidine]

Cat. No.: B1315926

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3-Dihydrospiro[indene-1,4'-piperidine]**, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, including its molecular weight, and presents a plausible experimental protocol for its synthesis. Furthermore, it explores the biological significance of the broader class of spiro[indene-1,4'-piperidine] derivatives, with a particular focus on their interaction with the somatostatin receptor subtype 2 (sst2) and the associated signaling cascade. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of **2,3-Dihydrospiro[indene-1,4'-piperidine]** are crucial for its characterization and application in research settings. A summary of its key quantitative data is presented below.

Property	Value
Molecular Formula	C ₁₃ H ₁₇ N
Molecular Weight	187.28 g/mol
Monoisotopic Mass	187.13575 g/mol

Table 1: Key Physicochemical Data for **2,3-Dihydrospiro[indene-1,4'-piperidine]**.

The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.

Synthesis Protocol

The synthesis of **2,3-Dihydrospiro[indene-1,4'-piperidine]** can be envisioned through a two-step process involving an initial condensation reaction to form the spiro[1H-indene-1,4'-piperidine] intermediate, followed by a catalytic hydrogenation to yield the saturated indene ring system. The following is a detailed, plausible experimental protocol based on established chemical transformations.

Step 1: Synthesis of Spiro[1H-indene-1,4'-piperidine] (Intermediate)

This step involves a condensation reaction between 1-indanone and piperidine.

Materials and Reagents:

- 1-Indanone
- Piperidine
- Toluene
- p-Toluenesulfonic acid monohydrate (catalyst)
- Anhydrous magnesium sulfate

- Dichloromethane (for extraction)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for elution)

Procedure:

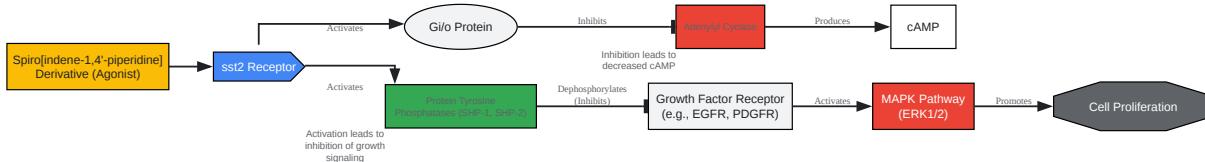
- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-indanone (1 equivalent), piperidine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents) in toluene.
- Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
- Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the spiro[1H-indene-1,4'-piperidine] intermediate.

Step 2: Synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] (Final Product)

This step involves the catalytic hydrogenation of the double bond in the indene ring of the intermediate.

Materials and Reagents:

- Spiro[1H-indene-1,4'-piperidine] (from Step 1)
- 10% Palladium on carbon (Pd/C)
- Ethanol or Methanol (solvent)
- Hydrogen gas
- Celite or a similar filter aid


Procedure:

- Dissolve the spiro[1H-indene-1,4'-piperidine] intermediate in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
- Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to yield the crude **2,3-Dihydrospiro[indene-1,4'-piperidine]**.
- If necessary, the product can be further purified by recrystallization or column chromatography.

Biological Context and Signaling Pathway

Derivatives of spiro[indene-1,4'-piperidine] have been identified as potent and selective non-peptide agonists for the human somatostatin receptor subtype 2 (sst2). The sst2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of hormone secretion and cell growth. Its activation can trigger multiple downstream signaling cascades.

Activation of the sst2 receptor by an agonist, such as a spiro[indene-1,4'-piperidine] derivative, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, sst2 activation can stimulate protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. These phosphatases can dephosphorylate and inactivate growth factor receptors like the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR). This, in turn, inhibits the downstream mitogen-activated protein kinase (MAPK) signaling pathway, specifically the phosphorylation of ERK1/2, ultimately leading to the inhibition of cell proliferation.

[Click to download full resolution via product page](#)

sst2 Receptor Signaling Pathway

Conclusion

2,3-Dihydrospiro[indene-1,4'-piperidine] represents a core scaffold with significant potential in the development of novel therapeutics, particularly those targeting the sst2 receptor. This technical guide provides essential data on its molecular weight, a detailed synthetic protocol, and an overview of the relevant biological signaling pathways. This information is intended to facilitate further research and development efforts in the field of medicinal chemistry.

- To cite this document: BenchChem. [In-Depth Technical Guide: 2,3-Dihydrospiro[indene-1,4-piperidine]]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1315926#2-3-dihydrospiro-indene-1-4-piperidine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com